molecular formula C7H12N2S B13604969 2-(4-Methylthiazol-5-yl)propan-2-amine

2-(4-Methylthiazol-5-yl)propan-2-amine

Cat. No.: B13604969
M. Wt: 156.25 g/mol
InChI Key: WNVBVPJWQHJYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylthiazol-5-yl)propan-2-amine is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds

Preparation Methods

The synthesis of 2-(4-Methylthiazol-5-yl)propan-2-amine typically involves the reaction of appropriate thiazole derivatives with amines under controlled conditions. One common method involves the reaction of 4-methylthiazole with isopropylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(4-Methylthiazol-5-yl)propan-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Methylthiazol-5-yl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylthiazol-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

2-(4-Methylthiazol-5-yl)propan-2-amine can be compared with other thiazole derivatives, such as:

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)propan-2-amine

InChI

InChI=1S/C7H12N2S/c1-5-6(7(2,3)8)10-4-9-5/h4H,8H2,1-3H3

InChI Key

WNVBVPJWQHJYRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C(C)(C)N

Origin of Product

United States

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